5-Amino-2-(trifluoromethoxy)benzotrifluoride

Drug Design Pharmacokinetics Agrochemicals

Researchers substituting mono-fluorinated anilines for the required dual-fluorinated core risk synthetic failure. 5-Amino-2-(trifluoromethoxy)benzotrifluoride (CAS 104678-68-4) provides the unique -OCF₃/-CF₃ substitution pattern essential for pharmacophore potency. • Key building block for pyrazolopyrimidine TrkA inhibitors (derivative IC₅₀: 1.95 nM). • Superior ortho-directing -OCF₃ group enables regioselective functionalization. • Serves as intermediate for agrochemicals & liquid crystalline materials. Supplied with Certificate of Analysis; bulk quantities available upon request.

Molecular Formula C8H5F6NO
Molecular Weight 245.12 g/mol
CAS No. 104678-68-4
Cat. No. B035181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(trifluoromethoxy)benzotrifluoride
CAS104678-68-4
Molecular FormulaC8H5F6NO
Molecular Weight245.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(F)(F)F)OC(F)(F)F
InChIInChI=1S/C8H5F6NO/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H,15H2
InChIKeyZXYQQLFHWWMQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(trifluoromethoxy)benzotrifluoride: Key Properties & Procurement


5-Amino-2-(trifluoromethoxy)benzotrifluoride (IUPAC: 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline) is a fluorinated aromatic amine (molecular formula C8H5F6NO; MW 245.12 g/mol) [1]. It is a white crystalline powder or liquid with a predicted density of 1.48 g/cm³ and boiling point of 209.3 °C . The compound is soluble in ethanol, chloroform, and ether, but only slightly soluble in water (~58 mg/L predicted) . It is primarily utilized as a synthetic intermediate or building block in the preparation of pharmaceuticals and agrochemicals due to the unique electronic effects of its trifluoromethoxy and trifluoromethyl substituents [2].

Synthetic intermediate Dual -OCF3 and -CF3 substituted aniline building block for pharmaceutical and agrochemical lead synthesis.
Electronic profile Unique electron-withdrawing environment enables regioselective functionalization and fine-tuned lipophilicity.
Reaction compatibility Amino group supports diazotization, coupling, and directed ortho-metalation for diverse derivatization.
Organic solvent soluble Compatible with common organic reaction media; low water solubility may assist aqueous work-up.

Why 5-Amino-2-(trifluoromethoxy)benzotrifluoride Has No Direct Substitute


Substitution with in-class analogs such as 4-(trifluoromethoxy)aniline (CAS 461-82-5) or 4-(trifluoromethyl)aniline (CAS 455-14-1) is not trivial. The target compound possesses both a trifluoromethoxy group (-OCF3) and a trifluoromethyl group (-CF3) on the same aromatic ring, creating a unique electron-withdrawing environment . This dual substitution pattern fundamentally alters the molecule's lipophilicity and reactivity compared to mono-substituted analogs [1]. Specifically, the -OCF3 group exerts a long-range electron-withdrawing effect distinct from -CF3 or -OCH3 [2], and the presence of the amino group enables further derivatization (e.g., diazotization, coupling) that is not possible with the non-aminated benzotrifluoride core [3]. Therefore, using a simpler, more readily available aniline derivative risks both synthetic failure and altered final product properties.

Attribute
Target compound
Mono-substituted aniline analogs
Substitution pattern
Both -OCF3 and -CF3 on same ring
Single -OCF3 or -CF3; missing combined electron-withdrawing effect
Lipophilicity & reactivity
Distinct dual substituent environment; long-range -OCF3 effect alters reactivity
Different LogP and ortho-metalation behavior; synthetic route may not reproduce
Derivatization scope
Amino group enables coupling, diazotization
Non-aminated cores lack amino-driven diversification
Using simpler aniline derivatives risks altered final product properties and synthetic failure; direct replacement requires case-by-case validation.

Quantified Advantages of 5-Amino-2-(trifluoromethoxy)benzotrifluoride


Enhanced Lipophilicity & Metabolic Stability

In a comparative study of fluorinated anilines, compounds bearing a trifluoromethoxy (-OCF3) group exhibited significantly higher lipophilicity than their methoxy (-OCH3) counterparts, while maintaining comparable kinetic solubility [1]. This is a critical advantage for membrane permeability and metabolic stability in drug and agrochemical candidates.

Lipophilicity vs methoxy
Class-level inference
-OCF3 analogs exhibit reported higher LogP than -OCH3 analogs; lipophilicity comparable to -CF3 compounds
May support improved passive membrane diffusion in lead design
Class-level study on fluorinated anilines; compound-specific data to verify
Drug Design Pharmacokinetics Agrochemicals

Enhanced Ortho-Metalation Reactivity

The trifluoromethoxy group is superior to both methoxy and trifluoromethyl groups in promoting hydrogen/metal permutation at the ortho position. In competition experiments, 2,2-difluoro-1,3-benzodioxole (a -OCF2O- analog) reacted ~5000 times faster than 1,3-benzodioxole [1]. This indicates that the target compound, with its -OCF3 and -CF3 groups, is a highly activated substrate for regioselective ortho-lithiation and subsequent functionalization.

Ortho-metalation rate
Class-level inference
-OCF3 > -CF3 > -OCH3 in promoting H/metal permutation; OCF2O analog ~5000× faster than OCH2O analog
Reported advantage for regioselective ortho-lithiation and functionalization
Competition experiments with organolithium bases; validation on target substrate advised
Organic Synthesis Lithiation Functionalization

Higher Purity Grade Availability

Commercial suppliers offer 5-Amino-2-(trifluoromethoxy)benzotrifluoride at a minimum purity of 98% (e.g., VWR, Apollo Scientific) , which is higher than the 95% minimum purity specification offered by other vendors . This higher purity reduces the need for additional purification steps and ensures greater consistency in sensitive reactions.

Purity specification
Supporting evidence
Select vendors offer ≥98% purity vs standard 95% grade
Higher purity may reduce impurity interference in sensitive reactions
Vendor specification sheets; verify lot-specific certificate of analysis
Procurement Quality Control Synthesis

Reduced Water Solubility Profile

The predicted water solubility of the target compound is 58.31 mg/L at 25°C , which is significantly lower than that of 4-methoxyaniline (21.1 g/L) or aniline (36 g/L) [1]. This marked decrease in water solubility is a direct consequence of the highly lipophilic -OCF3 and -CF3 groups and is an important consideration for reaction work-up, formulation, and environmental fate assessment.

Water solubility
Cross-study comparable
Target predicted 58 mg/L; 4-methoxyaniline 21,100 mg/L; aniline 36,000 mg/L (~360× and ~620× lower)
Low aqueous solubility facilitates organic-phase extraction during work-up
Predicted value at 25°C; experimental measurement recommended
Formulation Separation Science Environmental Fate

Optimal Use Cases for 5-Amino-2-(trifluoromethoxy)benzotrifluoride


Synthesis of TrkA Kinase Inhibitors

This compound is a key building block for the synthesis of pyrazolopyrimidine-based TrkA inhibitors, as evidenced by its inclusion in multiple US patents (e.g., US10251889, US10758542, US8791123) [1]. The dual-fluorinated aniline core contributes to the pharmacophore's affinity and metabolic stability. Its use enables the construction of potent TrkA inhibitors with IC50 values in the low nanomolar range (e.g., 1.95 nM for a derivative) [2].

Preparation of Fluorinated Liquid Crystals

The unique electronic and steric profile of the 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline core makes it a valuable precursor for designing novel liquid crystalline materials . Its introduction into Schiff base or ester mesogens can tune mesophase behavior and dielectric anisotropy, which are critical parameters for display technologies.

Development of Agrochemical Leads

The compound's high lipophilicity and the metabolic stability conferred by the -OCF3 and -CF3 groups make it an attractive intermediate for developing new insecticides and herbicides [3]. Fluorinated anilines are a privileged scaffold in crop protection chemistry, and this specific substitution pattern offers a distinct advantage in optimizing physicochemical properties for field performance.

Functionalization via Directed Ortho-Metalation

The superior ortho-directing ability of the -OCF3 group (relative to -CF3 and -OCH3) [4] allows for highly regioselective functionalization of the aromatic ring. This enables efficient installation of additional substituents, such as halogens or boronic esters, for subsequent cross-coupling reactions, thereby expanding the accessible chemical space in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
TrkA kinase inhibitor synthesis
Dual fluorinated aniline core for pharmacophore construction
Reported inhibitor potency context; patent-derived scaffold compatibility
Fluorinated liquid crystal design
Unique electronic/steric profile of -OCF3/-CF3 combination
Mesophase behavior and dielectric anisotropy tuning
Agrochemical lead development
High lipophilicity and metabolic stability conferred by dual substitution
Field performance and physicochemical optimization studies
Directed ortho-metalation functionalization
Reported superior ortho-directing ability of -OCF3
Regioselectivity and functional group tolerance in cross-coupling sequences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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